

biological activity of Methyl 3-amino-4-methylthiophene-2-carboxylate derivatives

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Compound of Interest

Compound Name: *Methyl 3-amino-4-methylthiophene-2-carboxylate*

Cat. No.: *B195637*

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An in-depth technical guide on the biological activity of **Methyl 3-amino-4-methylthiophene-2-carboxylate** derivatives for researchers, scientists, and drug development professionals.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically important compounds.[1] A specific derivative, **Methyl 3-amino-4-methylthiophene-2-carboxylate**, serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with diverse biological activities.[2][3] Its structural features, including an amino group and a carboxylate group, make it a versatile building block for creating novel derivatives with potential therapeutic applications.[4] This technical guide provides a comprehensive overview of the biological activities reported for derivatives of this core structure, with a focus on their antimicrobial and anticancer properties. It includes quantitative data, detailed experimental protocols, and visualizations of key processes and pathways to support further research and development in this area.

Biological Activities

Derivatives of the **Methyl 3-amino-4-methylthiophene-2-carboxylate** core have been investigated for a range of biological activities, most notably as antimicrobial and anticancer agents. The functionalization of this scaffold allows for the modulation of its pharmacological profile.[2][5]

Antimicrobial Activity

Thiophene derivatives have demonstrated significant potential in combating microbial resistance, a critical global health challenge.[6] Studies have shown that various substituted thiophenes exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][6]

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound/Derivative Class	Target Organism(s)	Activity Type	Quantitative Data (MIC)	Reference(s)
Thiophene Derivatives 4, 5, 8	Colistin-Resistant <i>Acinetobacter baumannii</i>	Antibacterial	16 - 32 mg/L (MIC ₅₀)	[1]
Thiophene Derivatives 4, 8	Colistin-Resistant <i>Escherichia coli</i>	Antibacterial	8 - 32 mg/L (MIC ₅₀)	[1]
Thiophene Derivative 7	<i>Pseudomonas aeruginosa</i>	Antibacterial	Potent (More than gentamicin)	[7][8][9]
Benzo[b]thiophene Derivatives	<i>Candida albicans</i> , <i>Candida tropicalis</i>	Antifungal	32 - 64 µg/mL	[6]
Benzo[b]thiophene Derivatives	<i>Escherichia coli</i> (with Polymyxin B)	Antibacterial	8 - 64 µg/mL	[6]
3-Amino thiophene-2-carboxamides	<i>P. aeruginosa</i> , <i>S. aureus</i> , <i>B. subtilis</i>	Antibacterial	Inhibition up to 86.9%	[5]
Spiro-indoline-oxadiazole Derivative	<i>Clostridium difficile</i>	Antibacterial	2 - 4 µg/mL	[10]

MIC: Minimum Inhibitory Concentration. MIC₅₀ is the concentration that inhibits 50% of the tested isolates.

The mechanism of antibacterial action for some thiophene derivatives involves increasing bacterial membrane permeabilization and potentially binding to outer membrane proteins like CarO1, Omp33, OmpW, and OmpC.[\[1\]](#)

Anticancer Activity

The thiophene scaffold is also integral to the design of novel anticancer agents. Derivatives have been shown to exhibit cytotoxic and antiproliferative effects against a variety of cancer cell lines.[\[11\]](#)[\[12\]](#) The mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like protein tyrosine phosphatase 1B (PTP1B) and vascular endothelial growth factor receptor 2 (VEGFR-2).[\[11\]](#)[\[13\]](#)

Table 2: Anticancer Activity of Thiophene Derivatives

Compound/Derivative	Cancer Cell Line(s)	Activity Type	Quantitative Data (IC ₅₀)	Reference(s)
Compound 480 (Thiophene Derivative)	HeLa (Cervical Cancer)	Cytotoxicity	12.61 µg/mL	[14]
Compound 480 (Thiophene Derivative)	HepG2 (Liver Cancer)	Cytotoxicity	33.42 µg/mL	[14]
Compound 8e (Thiophene Derivative)	Various (NCI-60 panel)	Growth Inhibition	0.411 - 2.8 µM (GI ₅₀)	[12]
Compound 31 (Thiophene Derivative)	HepG2 (Liver Cancer)	Antiproliferative	11.1 nM	[15]
Thienopyrimidine 3b	HepG2, PC-3 (Liver, Prostate)	Cytotoxicity	3.105 µM (HepG2), 2.15 µM (PC-3)	[13]
Thiophene-carboxamide 2b	Hep3B (Liver Cancer)	Antiproliferative	5.46 µM	[16]
Thienopyrimidine 2	MCF-7 (Breast Cancer)	Antiproliferative	4.3 µg/mL (0.013 µM)	[17]

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. The following are standard protocols for antimicrobial and anticancer testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antimicrobial agent against bacteria and fungi.[18][19]

Materials:

- Test compounds (Thiophene derivatives)
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[18]
- Sterile 96-well microtiter plates
- Solvent (e.g., Dimethyl sulfoxide, DMSO)
- Positive control (standard antibiotic) and negative control (broth with solvent)
- Microplate reader or spectrophotometer

Procedure:

- Preparation of Compound Stock Solution: Dissolve the test compounds in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).[18]
- Preparation of Microtiter Plates: Add 100 μ L of sterile broth to all wells. Add the compound stock solution to the first well of each test row and perform a two-fold serial dilution by transferring 100 μ L from one well to the next.[18]
- Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5×10^5 CFU/mL in the wells.[1][20]
- Inoculation: Add 100 μ L of the diluted microbial suspension to each well, bringing the final volume to 200 μ L.
- Incubation: Incubate the plates at 37°C for 18-24 hours.[1][20]

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.[\[20\]](#)

Protocol 2: Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[\[11\]](#)[\[14\]](#)

Materials:

- Test compounds (Thiophene derivatives)
- Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Sterile 96-well plates
- Microplate reader

Procedure:

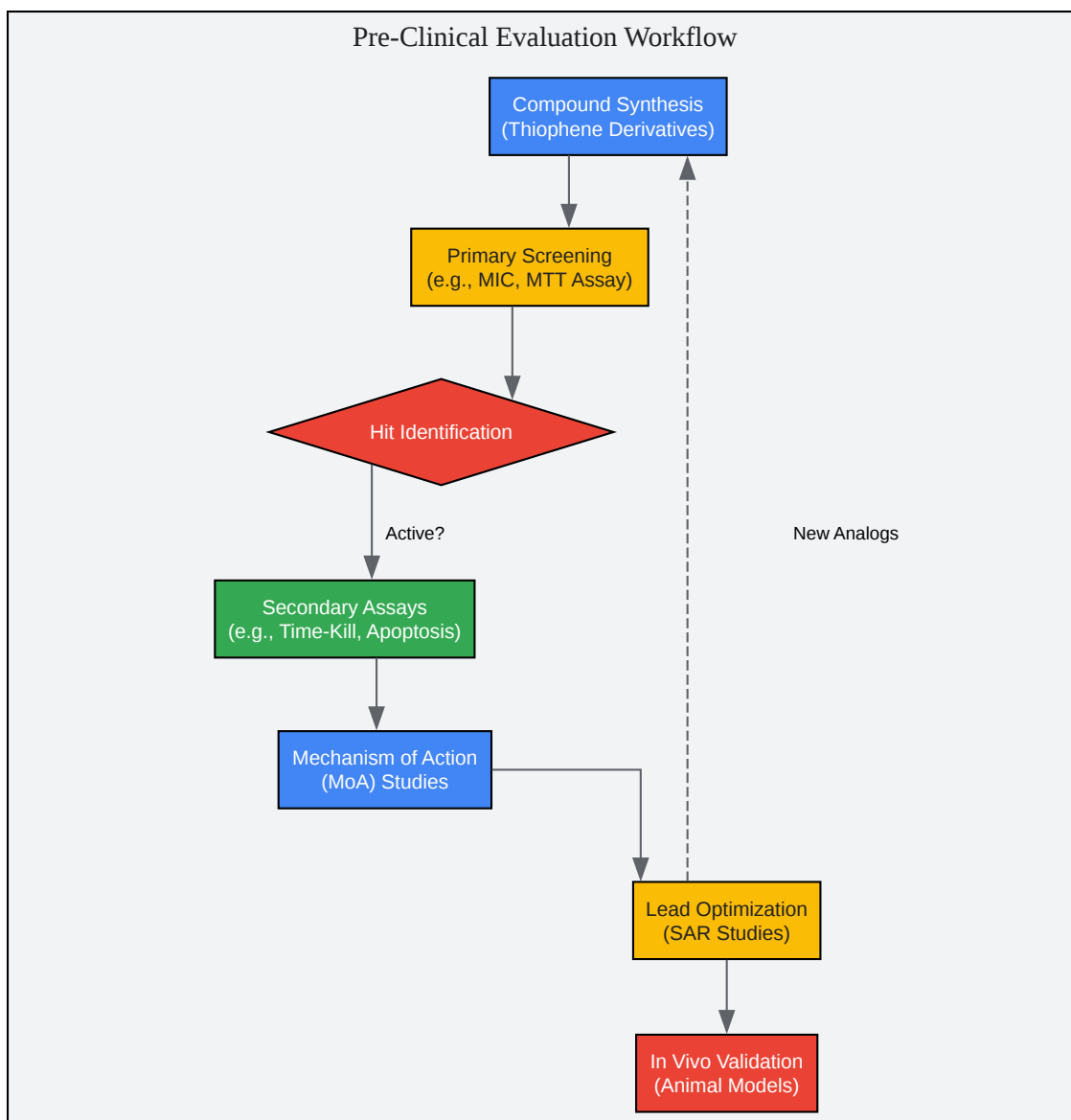
- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.[\[11\]](#)
- Incubation for Attachment: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[\[11\]](#)[\[14\]](#)
- Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 μ L of the medium containing

various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
[11]

- Incubation: Incubate the plates for another 24-72 hours.[11]
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[14]
[21]
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the purple formazan crystals.[11]
- Absorbance Measurement: Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[11][14]
- IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

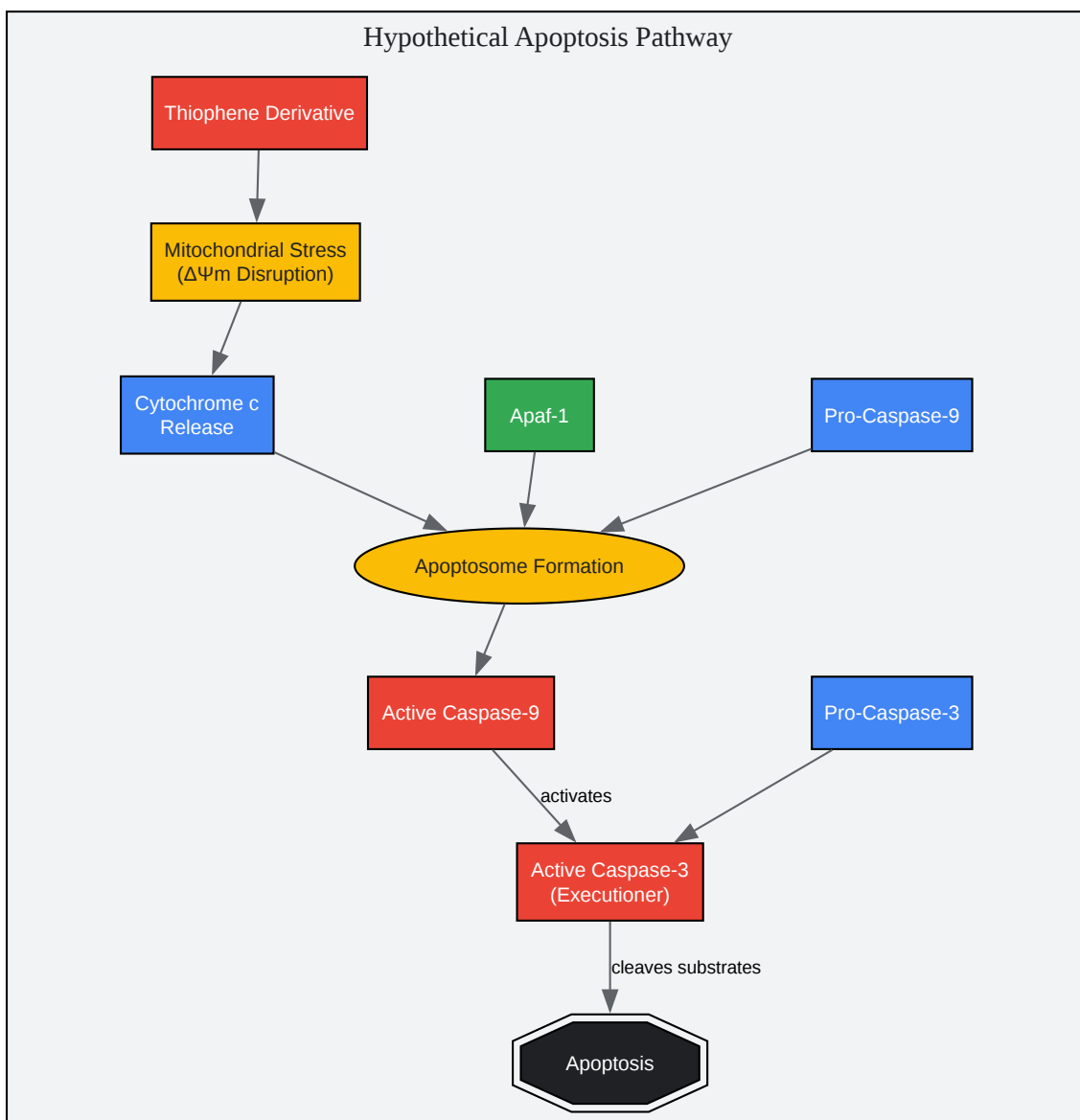
Visualizations

Diagrams are provided to illustrate key workflows and hypothetical mechanisms relevant to the study of these derivatives.



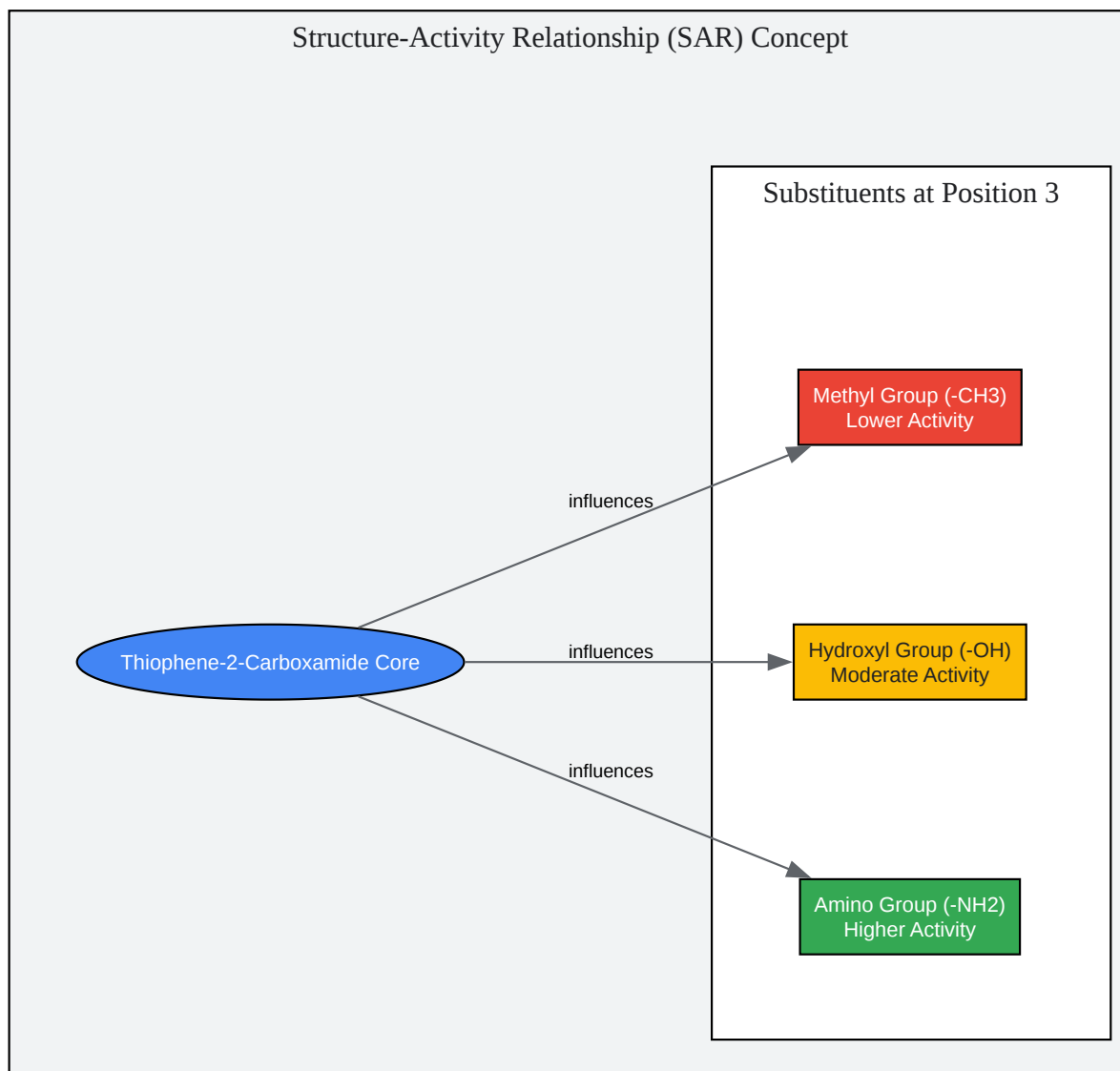
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Caption: General workflow for the evaluation of thiophene derivatives.



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Caption: Hypothetical intrinsic apoptosis pathway induced by a thiophene derivative.



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Caption: SAR concept for antibacterial activity of thiophene-2-carboxamides.

Conclusion

Derivatives of **Methyl 3-amino-4-methylthiophene-2-carboxylate** represent a promising and versatile class of compounds with significant potential in drug discovery. The available data strongly support their further investigation as both antimicrobial and anticancer agents. The presence of multiple functionalization points on the thiophene scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The protocols and conceptual diagrams provided in this guide serve as a foundation for researchers to design and execute further studies, aiming to translate the potential of these derivatives into novel therapeutic agents.

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